

Unveiling Cell Cycle Secrets: A Guide to Flow Cytometry Analysis with Ceralasertib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

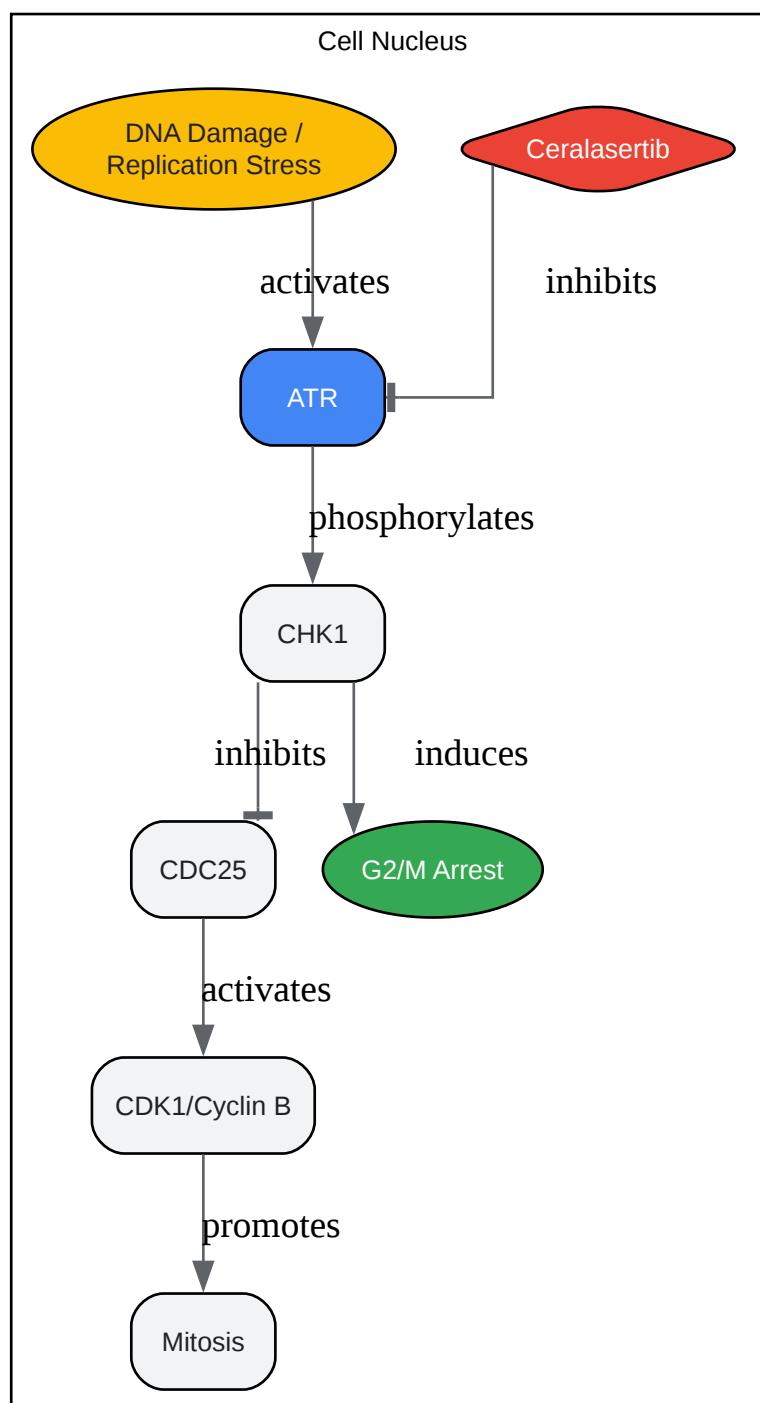
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. [1][2][3] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage and replication stress.[4][5][6] By inhibiting ATR, **Ceralasertib** disrupts this crucial repair process, leading to the accumulation of DNA damage and ultimately inducing cell cycle arrest or apoptosis in cancer cells.[6][7] This application note provides a detailed protocol for analyzing the effects of **Ceralasertib** on the cell cycle using flow cytometry, a powerful technique for assessing cellular DNA content.

Mechanism of Action: Ceralasertib and the ATR Signaling Pathway

ATR is a serine/threonine protein kinase that is activated by single-stranded DNA, which can arise from stalled replication forks or during the processing of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[7] Phosphorylated CHK1 then targets downstream effectors, such

as the CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into mitosis, thereby enforcing a G2/M cell cycle arrest.^[5] This pause allows time for DNA repair to occur.

Ceralasertib, as an ATR inhibitor, blocks this signaling cascade at its apex. By preventing ATR-mediated phosphorylation of CHK1, it abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.^{[2][4]} This can lead to mitotic catastrophe and cell death, a mechanism that is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways.^[6]



[Click to download full resolution via product page](#)

ATR Signaling Pathway and **Ceralasertib** Inhibition.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the quantitative effects of **Ceralasertib** (AZD6738) on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of **Ceralasertib** (AZD6738) on Cell Cycle Distribution in Bladder Cancer Cell Lines (48h treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---------------------|----------------|------------|-----------|--------------|
| T24 | DMSO (Control) | 55.2 | 25.8 | 19.0 |
| AZD6738 (1 μ M) | 53.1 | 28.2 | 18.7 | |
| J82 | DMSO (Control) | 60.1 | 22.5 | 17.4 |
| AZD6738 (1 μ M) | 58.9 | 24.1 | 17.0 | |
| UM-UC-3 | DMSO (Control) | 48.7 | 30.1 | 21.2 |
| AZD6738 (1 μ M) | 46.5 | 32.8 | 20.7 | |

Data adapted from a study on the effects of gemcitabine and AZD6738 in bladder cancer cells. The table shows the effect of AZD6738 monotherapy.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Effect of **Ceralasertib** (AZD6738) in Combination with Radiation on G2/M Arrest in NCI-H460 Lung Cancer Cells (Analyzed 6h post-irradiation)

| Treatment | % G2/M Phase |
|--|--------------|
| Control | ~15 |
| Radiation (2 Gy) | ~40 |
| AZD6738 (0.1 μ M) + Radiation (2 Gy) | ~25 |
| AZD6738 (1 μ M) + Radiation (2 Gy) | ~18 |

Data interpreted from a study on the radiosensitizing effects of AZD6738. This demonstrates **Ceralasertib**'s ability to abrogate the radiation-induced G2/M checkpoint.[10]

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of **Ceralasertib** on the cell cycle using propidium iodide (PI) staining and flow cytometry.

Materials

- **Ceralasertib** (AZD6738)
- Cell line of interest (e.g., human cancer cell lines)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Flow cytometer

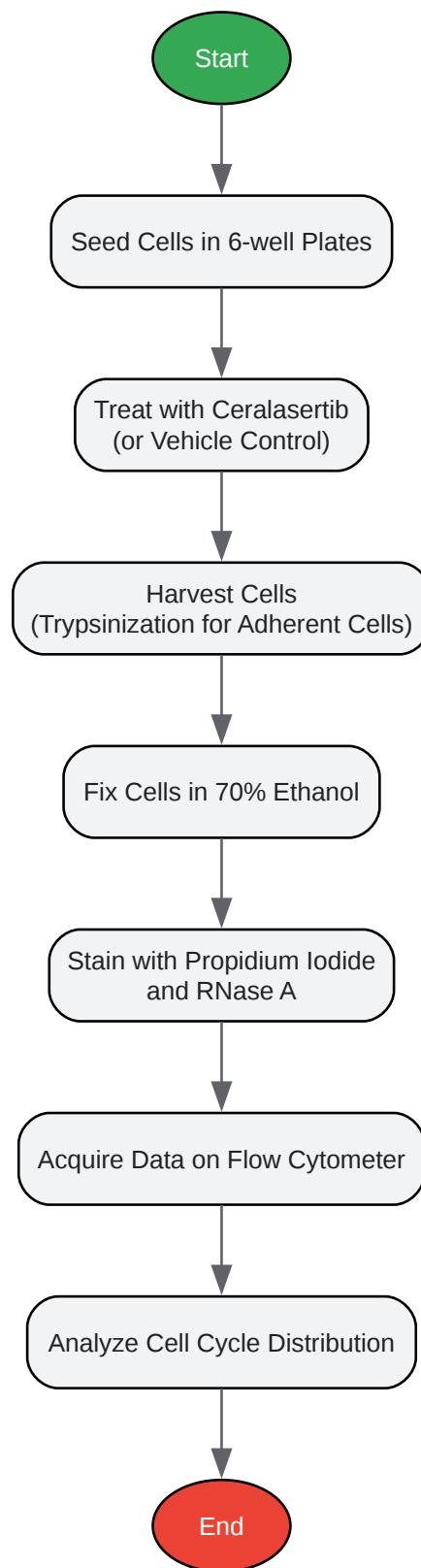
Protocol 1: Cell Cycle Analysis with Propidium Iodide Staining

- Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluence at the time of harvest.
- **Ceralasertib** Treatment: The following day, treat the cells with varying concentrations of **Ceralasertib** (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (e.g., DMSO).[9] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
- Cell Harvesting:

- Adherent cells: Aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.
- Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

- Cell Fixation:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
 - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
 - Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
- Cell Staining:
 - Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
 - Carefully decant the ethanol.
 - Wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 µL of PI Staining Solution.
 - Incubate at room temperature for 30 minutes in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
 - Acquire data for at least 10,000 events per sample.
 - Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
- Data Analysis:

- Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of PI fluorescence intensity.
- Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.



[Click to download full resolution via product page](#)

Flow Cytometry Experimental Workflow.

Conclusion

Flow cytometry is an indispensable tool for elucidating the mechanism of action of cell cycle-targeting drugs like **Ceralasertib**. The protocol outlined in this application note provides a robust framework for researchers to quantitatively assess the impact of **Ceralasertib** on cell cycle progression. By understanding how **Ceralasertib** modulates the cell cycle, scientists and drug development professionals can gain valuable insights into its therapeutic potential and further explore its efficacy in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ataxia telangiectasia and Rad3-related inhibition by AZD6738 enhances gemcitabine-induced cytotoxic effects in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- To cite this document: BenchChem. [Unveiling Cell Cycle Secrets: A Guide to Flow Cytometry Analysis with Ceralasertib]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b560106#flow-cytometry-cell-cycle-analysis-with-ceralasertib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com